molecular formula C7H8Cl2O3 B8354452 Methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate CAS No. 1148130-29-3

Methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate

Cat. No. B8354452
CAS RN: 1148130-29-3
M. Wt: 211.04 g/mol
InChI Key: BOOOCYNGTWGBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate is a useful research compound. Its molecular formula is C7H8Cl2O3 and its molecular weight is 211.04 g/mol. The purity is usually 95%.
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properties

CAS RN

1148130-29-3

Molecular Formula

C7H8Cl2O3

Molecular Weight

211.04 g/mol

IUPAC Name

methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate

InChI

InChI=1S/C7H8Cl2O3/c1-12-6(11)3-4-2-5(10)7(4,8)9/h4H,2-3H2,1H3

InChI Key

BOOOCYNGTWGBOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=O)C1(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of but-3-enoic acid methyl ester (1.00 g, 10 mmol) and zinc-copper couple (1.97 g) in 1,2-dimethoxyethane (4.89 ml) and diethyl ether (37 ml), trichloroacetyl chloride (2.98 ml, 26.7 mmol) is added at room temperature under nitrogen. The mixture is stirred at room temperature for 3 days. The mixture is filtrated and washed with diethyl ether. The filtrate is concentrated under reduced pressure, and the obtained residue is purified by silica gel column chromatography to give (2,2-dichloro-3-oxo-cyclobutyl)-acetic acid methyl ester (2.93 g, quant.); TLC (hexane/AcOEt, 3:1) Rf 0.35, 1H NMR (400 MHz, chloroform-d) δ ppm 2.68-2.74 (m, 1H), 2.94-3.00 (m, 1H), 3.06-3.13 (m, 1H), 3.33-3.41 (m, 1H), 3.51-3.57 (m, 1H), 3.75 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
4.89 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a reaction mixture of methyl but-3-enoate (1.0 g, 10 mmol) and zinc-copper couple (2.0 g, 15.5 mmol) in DME (5 mL) and ether (30 mL) was added trichloroacetyl chloride (2.98 mL, 26.7 mmol) under N2 at rt. The reaction mixture was stirred at rt for 2.5 days. The reaction mixture was filtrated through diatomaceous earth (Celite®) and washed with DCM. The filtrate was concentrated and purified by 80 g silica gel cartridge which was eluted with a 20 min gradient of 0-60% EtOAc in hexane to yield methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate (1.0 g). 1H NMR (400 MHz, CDCl3) ppm 3.66-3.70 (3H, m), 3.42-3.55 (1H, m), 3.23-3.39 (1H, m), 3.05 (1H, dd, J=17.82, 8.78 Hz), 2.90 (1H, dd, J=16.94, 6.65 Hz), 2.67 (1H, dd, J=16.94, 8.16 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step Two

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